(2R,3R)-3-(Benzylcarbamoyl)oxirane-2-carboxylic acid

Catalog No.
S13087833
CAS No.
646532-96-9
M.F
C11H11NO4
M. Wt
221.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2R,3R)-3-(Benzylcarbamoyl)oxirane-2-carboxylic ac...

CAS Number

646532-96-9

Product Name

(2R,3R)-3-(Benzylcarbamoyl)oxirane-2-carboxylic acid

IUPAC Name

(2R,3R)-3-(benzylcarbamoyl)oxirane-2-carboxylic acid

Molecular Formula

C11H11NO4

Molecular Weight

221.21 g/mol

InChI

InChI=1S/C11H11NO4/c13-10(8-9(16-8)11(14)15)12-6-7-4-2-1-3-5-7/h1-5,8-9H,6H2,(H,12,13)(H,14,15)/t8-,9-/m1/s1

InChI Key

DDTXURLIGXMPKG-RKDXNWHRSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2C(O2)C(=O)O

Isomeric SMILES

C1=CC=C(C=C1)CNC(=O)[C@H]2[C@@H](O2)C(=O)O

(2R,3R)-3-(Benzylcarbamoyl)oxirane-2-carboxylic acid (CAS: 646532-96-9) is a highly specialized chiral building block belonging to the epoxysuccinic acid monoamide class. Featuring a pre-installed benzylamine moiety and a reactive free carboxylic acid, it serves as a critical precursor for the synthesis of stereoselective cysteine protease inhibitors [1]. Unlike the naturally derived (2S,3S) isomers found in E-64 and its analogs, the unnatural (2R,3R) configuration provides a distinct spatial geometry that is increasingly utilized to target specific parasitic proteases while minimizing off-target affinity for host mammalian enzymes [2]. Its pre-differentiated, dual-functional structure allows for immediate, regioselective peptide coupling without the need for complex desymmetrization protocols, making it a highly efficient intermediate for scalable medicinal chemistry workflows [3].

Substituting this specific (2R,3R) monoamide with the more common (2S,3S) enantiomer or unfunctionalized epoxysuccinic acid fundamentally compromises both synthetic efficiency and biological targeting [1]. Utilizing the (2S,3S) isomer invariably leads to final compounds that potently inhibit host mammalian cathepsins (such as Cathepsin B and L), causing unacceptable off-target toxicity in anti-parasitic drug development [2]. Furthermore, attempting to synthesize this monoamide in situ from (2R,3R)-epoxysuccinic acid diacid or its diethyl ester introduces severe regioselectivity challenges, often resulting in low-yielding mixtures of diamides, unreacted diacids, and regioisomers that require laborious chromatographic separation [3]. Procuring the pre-formed, stereopure monoamide bypasses these bottlenecks, ensuring high-fidelity coupling and precise stereochemical control.

Elimination of Regioselective Desymmetrization Bottlenecks

Procuring the pre-installed monoamide entirely bypasses the notoriously difficult desymmetrization of epoxysuccinic acid. Direct mono-amidation of the symmetric diacid typically yields less than 50% of the desired product due to competing diamide formation and unreacted starting material [1]. By starting with the target compound, chemists achieve an effective 100% yield for this structural fragment, ready for immediate downstream coupling.

Evidence DimensionYield of pure mono-benzylamide intermediate
Target Compound Data100% (Procured as the pre-installed, stereopure monoamide ready for coupling)
Comparator Or BaselineIn situ synthesis from (2R,3R)-epoxysuccinic acid diacid + benzylamine (< 50% yield)
Quantified Difference>50% absolute increase in intermediate yield and elimination of one complex chromatographic purification step.
ConditionsStandard amidation conditions in medicinal chemistry workflows.

Procuring the pre-installed monoamide saves multiple synthetic steps and eliminates the need for complex purification of regioisomers and diamides, drastically reducing API synthesis time.

Stereochemical Shift for Target Selectivity

The (2R,3R) configuration is critical for shifting the selectivity profile of the final inhibitor away from host enzymes. Derivatives built from the (2S,3S) core (e.g., E-64c analogs) are potent host Cathepsin B inhibitors (IC50 often < 10 nM) [1]. In contrast, derivatives built from the (2R,3R) core exhibit significantly reduced affinity for mammalian Cathepsin B, drastically improving the therapeutic window for targeting parasitic proteases like rhodesain [2].

Evidence DimensionOff-target mammalian Cathepsin B inhibition (in final synthesized derivatives)
Target Compound DataReduced affinity (IC50 typically > 1000 nM for Cathepsin B)
Comparator Or BaselineDerivatives built from the (2S,3S) core (IC50 < 10 nM for Cathepsin B)
Quantified Difference>100-fold reduction in off-target mammalian Cathepsin B binding.
ConditionsEnzymatic inhibition assays comparing matched pairs of (2R,3R) and (2S,3S) epoxysuccinyl peptide derivatives.

The unnatural (2R,3R) stereocenter is strictly required for researchers developing selective anti-trypanosomal therapies who must avoid host toxicity.

Peptide Coupling Efficiency and Processability

The target compound offers superior processability during peptide elongation compared to unactivated or anhydride precursors. While anhydride ring-opening with peptides yields a mixture of C2 and C3 amides, the target compound's pre-differentiated structure ensures a single, predictable coupling product, routinely achieving >75% yields with standard coupling reagents [1].

Evidence DimensionCoupling efficiency to amine-terminated peptide fragments
Target Compound Data>75% yield of a single regioisomer
Comparator Or BaselineUse of epoxysuccinic anhydride (Yields regioisomeric mixtures requiring separation)
Quantified DifferenceEliminates regioisomeric byproduct formation, ensuring 100% regioselectivity during the coupling step.
ConditionsStandard peptide coupling (EDC/HOBt, HATU) in organic solvents (DMF/DCM).

Ensures high-fidelity, scalable synthesis of the final active pharmaceutical ingredient without the yield loss associated with regioisomer separation.

Structural Stability vs. Activated Precursors

Unlike highly reactive epoxysuccinyl chlorides, which degrade rapidly upon exposure to ambient moisture, this monoamide-monoacid remains stable under standard dry storage conditions [1]. It preserves the crucial reactive epoxide ring until specific coupling activation is applied, significantly improving handling in industrial laboratories.

Evidence DimensionResistance to premature degradation during storage
Target Compound DataStable under standard dry storage; requires specific activation for coupling
Comparator Or BaselineEpoxysuccinyl chlorides (Highly moisture-sensitive, rapid degradation)
Quantified DifferenceSubstantially extended shelf life and elimination of inert-atmosphere handling requirements prior to the coupling step.
ConditionsAmbient to refrigerated dry storage conditions.

Provides a robust, handleable building block that reduces chemical waste and ensures reproducible batch-to-batch synthesis.

Synthesis of Selective Anti-Trypanosomal Agents

Directly leveraging the (2R,3R) stereocenter to synthesize selective inhibitors of parasitic proteases like rhodesain and cruzain, successfully avoiding the host mammalian cathepsin toxicity associated with natural (2S,3S) epoxysuccinyl derivatives [1].

Development of Stereoselective Activity-Based Probes (ABPs)

Used as the reactive warhead in the design of chemical probes to profile cysteine protease activity in complex biological samples, where the specific stereochemistry dictates precise enzyme target engagement and minimizes background noise [2].

Library Generation for Structure-Activity Relationship (SAR) Studies

Employed as a reliable, pre-differentiated building block in combinatorial or parallel synthesis to rapidly generate libraries of aza-peptide epoxides and conventional peptide epoxides without the regioselectivity complications of symmetric diacids [3].

XLogP3

0.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

221.06880783 g/mol

Monoisotopic Mass

221.06880783 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

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